methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation .
1-phenylpyrrole-2,5-dione can be synthesized through various methods, including the reaction of phenylhydrazine with maleic anhydride. This reaction is typically carried out in an organic solvent such as ethanol, with acetic acid as a catalyst .
Industrial Production Methods
Industrial production of methyl 2-methylprop-2-enoate involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate through a series of reactions involving methanol and carbon monoxide . The process is conducted in a continuous-stirred tank reactor at moderate temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol under acidic or basic conditions.
1-phenylpyrrole-2,5-dione undergoes reactions such as:
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.
Reduction: It can be reduced to the corresponding pyrrolidine derivative.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light.
Esterification: Requires an acid catalyst and heat.
Hydrolysis: Requires either acidic or basic conditions.
Major Products
Polymerization: Poly(methyl methacrylate) (PMMA).
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and methanol.
Scientific Research Applications
Methyl 2-methylprop-2-enoate is extensively used in the production of polymers, resins, and coatings. It is also used in the manufacture of adhesives, sealants, and elastomers .
1-phenylpyrrole-2,5-dione has significant applications in medicinal chemistry. It is used as a scaffold for the synthesis of various biologically active compounds, including anticancer, antibacterial, and antifungal agents . Its unique structure allows for the development of drugs with diverse therapeutic properties.
Mechanism of Action
The mechanism of action of methyl 2-methylprop-2-enoate primarily involves its polymerization to form PMMA, which is used in various applications due to its transparency, durability, and resistance to UV light .
1-phenylpyrrole-2,5-dione exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its structure allows it to bind to specific sites on these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar to methyl 2-methylprop-2-enoate but lacks the methyl group on the double bond.
Ethyl methacrylate: Similar to methyl 2-methylprop-2-enoate but has an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a highly versatile polymer with numerous applications. 1-phenylpyrrole-2,5-dione is unique due to its potential in medicinal chemistry as a scaffold for drug development .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C5H8O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-4(2)5(6)7-3/h1-7H;1H2,2-3H3 |
InChI Key |
CIQSBUDHHGUYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Related CAS |
32554-23-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.